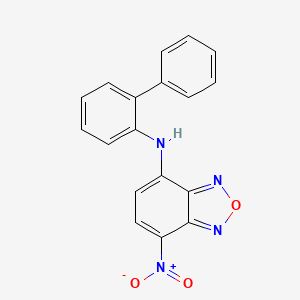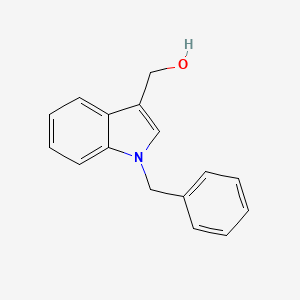
(1-苄基-1H-吲哚-3-基)甲醇
描述
(1-Benzyl-1h-indol-3-yl)methanol is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of (1-Benzyl-1h-indol-3-yl)methanol consists of an indole ring substituted with a benzyl group at the nitrogen atom and a methanol group at the 3-position.
科学研究应用
(1-Benzyl-1h-indol-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
The primary targets of (1-Benzyl-1H-indol-3-yl)-methanol are the human α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are highly expressed in the human brain and are involved in many neurological disorders such as Alzheimer’s disease and Schizophrenia .
Mode of Action
(1-Benzyl-1H-indol-3-yl)-methanol acts as a competitive antagonist for the human α4β2 and α7 nAChRs . This means that it competes with the endogenous neurotransmitter acetylcholine for binding to these receptors, thereby inhibiting their activation . The inhibitory activity of the compound was determined by Ca2+ influx assays on cells expressing either the hα7 or hα4β2 nAChR subtype .
Biochemical Pathways
The compound’s action on the α4β2 and α7 nAChRs affects the calcium signaling pathway . By inhibiting these receptors, it reduces the influx of Ca2+ ions into the cell, which can have various downstream effects depending on the specific cellular context .
Pharmacokinetics
Its inhibitory activity on nachrs suggests that it is able to cross the cell membrane and interact with these intracellular targets .
Result of Action
The molecular and cellular effects of (1-Benzyl-1H-indol-3-yl)-methanol’s action include the inhibition of nAChRs and the subsequent reduction in Ca2+ influx . This can lead to a decrease in the activation of downstream signaling pathways, potentially affecting various cellular processes such as neurotransmission .
生化分析
Biochemical Properties
(1-Benzyl-1H-indol-3-yl)-methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes . These interactions are competitive, as evidenced by Ca2+ influx assays and radioligand binding assays . The hydroxyl group in (1-Benzyl-1H-indol-3-yl)-methanol forms hydrogen bonds with specific amino acids in the receptor, enhancing its selectivity and potency .
Cellular Effects
(1-Benzyl-1H-indol-3-yl)-methanol affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nicotinic acetylcholine receptors can alter intracellular calcium levels, impacting downstream signaling pathways and gene expression . This modulation can lead to changes in cellular metabolism, affecting cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of (1-Benzyl-1H-indol-3-yl)-methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It competitively inhibits nicotinic acetylcholine receptors by binding to specific sites on the receptor, preventing the binding of endogenous ligands . This inhibition alters the receptor’s conformation and function, leading to changes in intracellular signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Benzyl-1H-indol-3-yl)-methanol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to (1-Benzyl-1H-indol-3-yl)-methanol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (1-Benzyl-1H-indol-3-yl)-methanol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, (1-Benzyl-1H-indol-3-yl)-methanol can exhibit toxic or adverse effects, including cellular damage and altered physiological functions .
Metabolic Pathways
(1-Benzyl-1H-indol-3-yl)-methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities .
Transport and Distribution
The transport and distribution of (1-Benzyl-1H-indol-3-yl)-methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
(1-Benzyl-1H-indol-3-yl)-methanol exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can enhance its interactions with target biomolecules and influence its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1h-indol-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of (1-Benzyl-1H-indol-3-yl)-methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of (1-Benzyl-1h-indol-3-yl)methanol may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1-Benzyl-1h-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to (1-Benzyl-1H-indol-3-yl)-methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of (1-Benzyl-1H-indol-3-yl)-methanone to (1-Benzyl-1h-indol-3-yl)methanol is a common reaction.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: (1-Benzyl-1H-indol-3-yl)-methanone.
Reduction: (1-Benzyl-1h-indol-3-yl)methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
(1-Benzyl-1h-indol-3-yl)methanol can be compared with other similar compounds, such as:
(1-Benzyl-1H-indol-3-yl)-methanone: The oxidized form of (1-Benzyl-1h-indol-3-yl)methanol.
(1-Benzyl-1H-indol-3-yl)-acrylic acid: Another indole derivative with different functional groups.
(1-Benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide: A derivative with a quaternary ammonium group that exhibits different biological activities.
The uniqueness of (1-Benzyl-1h-indol-3-yl)methanol lies in its specific structure, which allows it to undergo various chemical reactions and exhibit diverse biological activities.
属性
IUPAC Name |
(1-benzylindol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-14-11-17(10-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,11,18H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCRDLUQTDLMKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


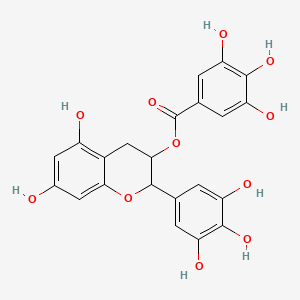
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
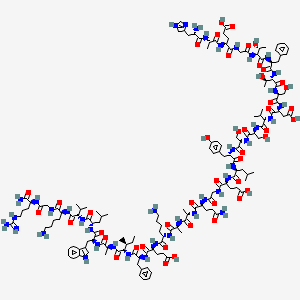


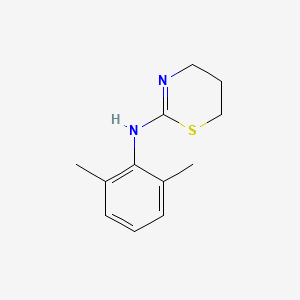
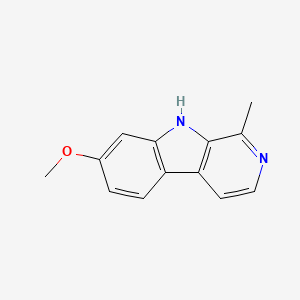

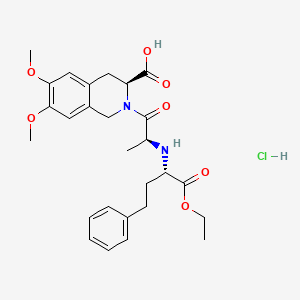
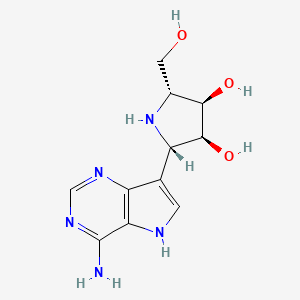
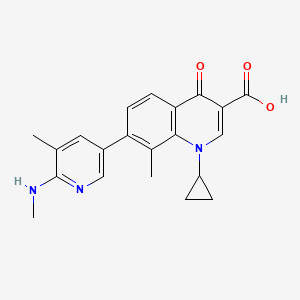

![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
